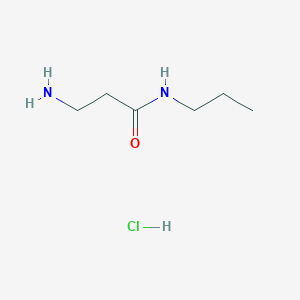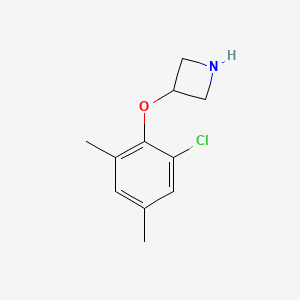
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone, or 4-FBP, is a small molecule that has recently been studied for its potential use in medicinal chemistry and drug discovery. 4-FBP has been found to possess a number of unique properties that make it an attractive candidate for a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
4-FBP has been studied for its potential application in medicinal chemistry and drug discovery. It has been found to possess a number of unique properties that make it an attractive candidate for a wide range of applications. For example, 4-FBP has been used in the synthesis of a number of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 4-FBP has also been used in the synthesis of a number of other biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2, which is involved in inflammation.
Mécanisme D'action
4-FBP is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of neurotransmitter release. By inhibiting the enzyme, 4-FBP is thought to increase the amount of acetylcholine available in the brain, which in turn is believed to have a number of beneficial effects, including improved memory, learning, and focus.
Effets Biochimiques Et Physiologiques
In addition to its potential effects on acetylcholine, 4-FBP has also been found to possess a number of other biochemical and physiological effects. For example, 4-FBP has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of conditions, including arthritis and other inflammatory diseases. In addition, 4-FBP has also been found to possess neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-FBP in laboratory experiments has a number of advantages and limitations. On the one hand, 4-FBP is relatively easy to synthesize and is readily available in a variety of forms. In addition, 4-FBP is also relatively stable and can be stored for extended periods of time without significant degradation. On the other hand, 4-FBP is relatively expensive and may be difficult to obtain in large quantities. In addition, 4-FBP is also relatively toxic and should be handled with care.
Orientations Futures
Given its unique properties, 4-FBP has a number of potential future applications. For example, 4-FBP may be used in the synthesis of novel drugs for the treatment of a variety of conditions, including Alzheimer’s disease and other neurodegenerative disorders. In addition, 4-FBP may also be used in the synthesis of novel compounds for the treatment of cancer and other diseases. Finally, 4-FBP may also be used in the development of novel materials for a variety of applications, including nanotechnology and biomedical engineering.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-5-3-13(4-6-15)10-16-17(22)7-9-21(18(16)23)12-14-2-1-8-20-11-14/h1-9,11,22H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVMNOALBPRFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



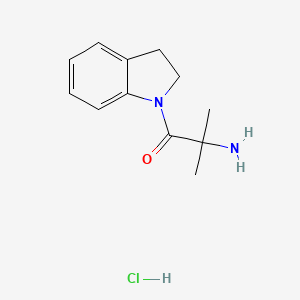
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)
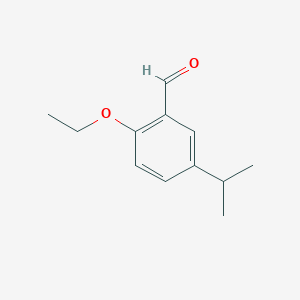
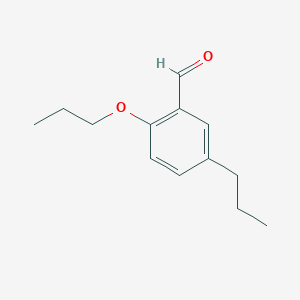
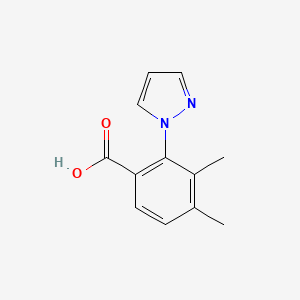
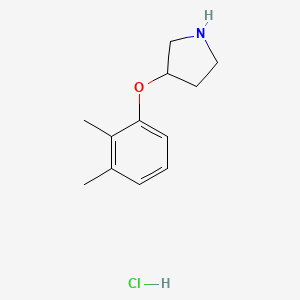
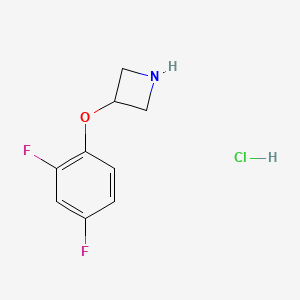
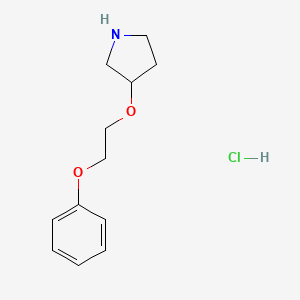
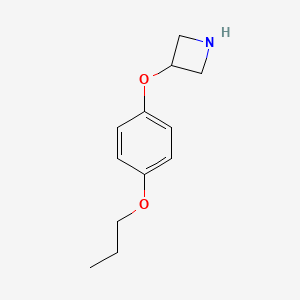
![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)
